oryzalexin S

Description

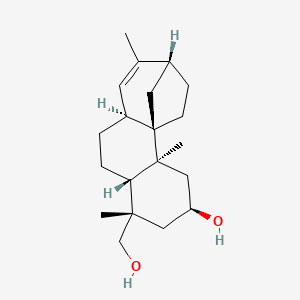

Structure

3D Structure

Properties

CAS No. |

143437-61-0 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.47 |

IUPAC Name |

(1R,2S,4R,6S,7R,10S,13R)-6-(hydroxymethyl)-2,6,12-trimethyltetracyclo[11.2.1.01,10.02,7]hexadec-11-en-4-ol |

InChI |

InChI=1S/C20H32O2/c1-13-8-15-4-5-17-18(2,12-21)10-16(22)11-19(17,3)20(15)7-6-14(13)9-20/h8,14-17,21-22H,4-7,9-12H2,1-3H3/t14-,15+,16+,17+,18-,19+,20-/m1/s1 |

SMILES |

CC1=CC2CCC3C(CC(CC3(C24CCC1C4)C)O)(C)CO |

Origin of Product |

United States |

Biosynthesis of Oryzalexin S

Downstream Functionalization by Cytochrome P450 Monooxygenases (CYPs)

C19-Hydroxylation Mediated by CYP99A2 and CYP99A3

The initial oxidative step in the conversion of the diterpene hydrocarbon syn-stemar-13-ene is a hydroxylation at the C19 position. mdpi.comnih.gov This reaction is catalyzed by the closely related cytochrome P450 enzymes, CYP99A2 and CYP99A3. researchgate.netnih.govnih.govresearchgate.net The genes that encode these enzymes are situated within the chromosome 4 biosynthetic gene cluster (c4BGC), a region also associated with the production of other diterpenoids like momilactones. researchgate.netnih.govnih.govresearchgate.net The enzymatic action of CYP99A2 and CYP99A3 converts syn-stemar-13-ene into the intermediate compound syn-stemar-13-en-19-ol, which is a pivotal precursor for the final step in oryzalexin S synthesis. mdpi.comnih.gov

C2α-Hydroxylation Catalyzed by CYP71Z21 and CYP71Z22

The final step in the biosynthesis of this compound involves a second hydroxylation event. mdpi.comnih.gov The intermediate, syn-stemar-13-en-19-ol, undergoes hydroxylation at the C2α position. researchgate.netnih.govnih.gov This reaction is catalyzed by another pair of closely related P450 enzymes, CYP71Z21 and CYP71Z22. mdpi.comresearchgate.netnih.govnih.govresearchgate.net In-vitro feeding experiments have demonstrated that both CYP71Z21 and CYP71Z22 efficiently convert syn-stemar-13-en-19-ol into this compound, confirming their role in catalyzing this essential C2α-hydroxylation. nih.gov The genes for these enzymes are located within a different biosynthetic gene cluster on chromosome 7 (c7BGC). researchgate.netnih.govnih.govresearchgate.net

Sequential Hydroxylation Mechanism

The biosynthesis of this compound from its hydrocarbon precursor, syn-stemar-13-ene, is a defined, sequential process. nih.govnih.gov The pathway proceeds through an ordered series of oxidations. The first step is the C19-hydroxylation of syn-stemar-13-ene by CYP99A2/CYP99A3 to yield syn-stemar-13-en-19-ol. mdpi.comnih.gov This is followed by the subsequent and final C2α-hydroxylation of this intermediate by CYP71Z21/CYP71Z22 to form the end product, this compound. mdpi.comresearchgate.netnih.govnih.gov This specific order of reactions, with C19 hydroxylation preceding C2α hydroxylation, appears to be the preferential route for the biosynthesis. nih.gov

Distinct Biosynthetic Gene Clusters (BGCs) and Cross-Stitched Pathway Architecture

The genetic basis for this compound biosynthesis is particularly noteworthy for its "cross-stitched" pathway architecture. researchgate.netnih.govnih.gov This involves the coordinated expression of genes from two separate biosynthetic gene clusters (BGCs) located on different chromosomes, which are functionally linked by a critical, non-clustered gene. researchgate.netnih.govnih.govresearchgate.net

Chromosome 4 BGC (c4BGC) and its association with other diterpenoids

The biosynthetic gene cluster on chromosome 4 (c4BGC) is a well-characterized locus in rice, primarily known for its central role in the production of momilactone phytoalexins. researchgate.netnih.govnih.govresearchgate.net This cluster contains the gene for syn-copalyl diphosphate (B83284) synthase 4 (OsCPS4), which catalyzes the formation of syn-copalyl diphosphate (syn-CPP), a key precursor for both this compound and momilactones. researchgate.netnih.govuni-muenchen.de The c4BGC also houses the genes for the C19-hydroxylases, CYP99A2 and CYP99A3. researchgate.netnih.govnih.govresearchgate.net While these enzymes are essential for producing this compound, they also participate in momilactone biosynthesis by oxidizing a different substrate. mdpi.comnih.gov The c4BGC is widely conserved across different rice subspecies. researchgate.netnih.gov

Chromosome 7 BGC (c7BGC) and its role in this compound biosynthesis

A more recently identified BGC on chromosome 7 (c7BGC) provides the final enzymatic step for this compound production. nih.govresearchgate.net This cluster contains the genes encoding CYP71Z21 and CYP71Z22, the enzymes responsible for the C2α-hydroxylation that converts syn-stemar-13-en-19-ol to this compound. researchgate.netnih.govnih.govresearchgate.net Beyond its contribution to this compound, the c7BGC is also responsible for synthesizing another diterpenoid, ent-10-oxodepressin. nih.govresearchgate.net In contrast to the broadly conserved c4BGC, the c7BGC is subspecies-specific, being found predominantly in Oryza sativa ssp. japonica and only rarely in ssp. indica. researchgate.netnih.govnih.gov

Non-clustered Gene Contributions (e.g., OsKSL8)

The link between the two disparate BGCs is forged by a crucial non-clustered gene, OsKSL8, which resides on chromosome 11. researchgate.netnih.goviaea.org This gene encodes the enzyme syn-stemarene synthase. researchgate.net OsKSL8 acts on the syn-CPP produced via OsCPS4 from the c4BGC, catalyzing its cyclization into syn-stemar-13-ene, the specific hydrocarbon backbone of this compound. mdpi.comnih.govresearchgate.net This function effectively "cross-stitches" the pathway together, connecting the precursor-forming and initial hydroxylation steps (c4BGC) with the final hydroxylation step (c7BGC). researchgate.netnih.govnih.govresearchgate.net The presence of specific alleles of OsKSL8, such as OsKSL8j found in japonica rice, is directly correlated with the ability to produce this compound. researchgate.net

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene Name | Chromosomal Location | Function in this compound Pathway |

|---|---|---|---|

| syn-Copalyl Diphosphate Synthase 4 | OsCPS4 | Chromosome 4 (c4BGC) | Produces syn-copalyl diphosphate (syn-CPP) from GGPP. |

| syn-Stemarene Synthase | OsKSL8 | Chromosome 11 | Converts syn-CPP to syn-stemar-13-ene. |

| Cytochrome P450 99A2 | CYP99A2 | Chromosome 4 (c4BGC) | Catalyzes C19-hydroxylation of syn-stemar-13-ene. |

| Cytochrome P450 99A3 | CYP99A3 | Chromosome 4 (c4BGC) | Catalyzes C19-hydroxylation of syn-stemar-13-ene. |

| Cytochrome P450 71Z21 | CYP71Z21 | Chromosome 7 (c7BGC) | Catalyzes C2α-hydroxylation of syn-stemar-13-en-19-ol. |

Table 2: Biosynthetic Gene Clusters (BGCs) and Key Genes for this compound

| BGC/Gene | Chromosome | Role in this compound Biosynthesis |

|---|---|---|

| c4BGC | 4 | Contributes the initial precursor (syn-CPP via OsCPS4) and the first hydroxylation step (C19-hydroxylation via CYP99A2/CYP99A3). |

| c7BGC | 7 | Contributes the final hydroxylation step (C2α-hydroxylation via CYP71Z21/CYP71Z22). |

| OsKSL8 | 11 | A non-clustered gene that links the two BGCs by converting the precursor from c4BGC into the specific substrate for the hydroxylation enzymes. |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation | Role/Description |

|---|---|---|

| This compound | The final diterpenoid phytoalexin product. | |

| syn-Copalyl Diphosphate | syn-CPP | An early diterpenoid precursor, substrate for OsKSL8. |

| syn-Stemar-13-ene | The direct hydrocarbon precursor to this compound. | |

| syn-Stemar-13-en-19-ol | The intermediate product after C19-hydroxylation. | |

| Momilactones | Other diterpenoid phytoalexins whose biosynthesis is also associated with the c4BGC. | |

| ent-10-Oxodepressin | Another diterpenoid whose biosynthesis is associated with the c7BGC. | |

| (9β-H)-Pimara-7,15-diene | A momilactone precursor also derived from syn-CPP. |

Genetic and Molecular Regulation of Oryzalexin S Biosynthesis

Transcriptional Induction of Biosynthetic Genes

The expression of genes responsible for synthesizing oryzalexin S is triggered by several elicitors, which can be broadly categorized as biotic and abiotic, as well as by plant hormones.

Pathogen invasion and the recognition of molecules associated with them are potent inducers of this compound biosynthesis. mdpi.comnih.gov Chitin (B13524) oligosaccharides, which are components of fungal cell walls, serve as a key biotic elicitor, triggering the transcriptional activation of this compound biosynthetic genes. daneshyari.comnih.gov For instance, treating suspension-cultured rice cells with a chitin oligosaccharide elicitor has been shown to induce the expression of OsDTC2 (Oryza sativa Diterpene Cyclase 2), a gene encoding stemar-13-ene (B1257277) synthase, which is a pivotal enzyme in the this compound pathway. nih.gov

Infection by the blast fungus Magnaporthe oryzae also leads to the upregulation of genes involved in diterpenoid phytoalexin production, including those for this compound. plos.org Studies have shown a significant induction of the this compound biosynthetic gene OsKSL8 in rice genotypes resistant to blast fungus, suggesting its important role in the plant's defense mechanism. plos.org The recognition of such biotic signals often involves receptor kinases like OsCERK1, which then initiate a signaling cascade, leading to the activation of defense-related genes. tandfonline.com

| Elicitor | Key Gene Induced | Organism/Source |

| Chitin Oligosaccharides | OsDTC2 (OsKSL8) | Fungal cell walls |

| Magnaporthe oryzae | OsKSL8 | Blast fungus |

Abiotic stressors are also significant inducers of this compound production. mdpi.com Exposure to ultraviolet (UV) radiation and treatment with copper chloride (CuCl₂) have been demonstrated to elicit the accumulation of various phytoalexins in rice, including this compound. tandfonline.comcabidigitallibrary.org UV irradiation, for example, has been shown to remarkably increase the transcript levels of genes encoding diterpene cyclases involved in phytoalexin biosynthesis. researchgate.net Similarly, CuCl₂ treatment acts as a chemical elicitor, inducing the expression of defense-related genes and the subsequent production of phytoalexins. mdpi.comcabidigitallibrary.org These abiotic elicitors trigger a signaling cascade that often involves the production of reactive oxygen species and the activation of downstream signaling components, ultimately leading to the transcriptional activation of biosynthetic genes.

| Elicitor | Effect on this compound Biosynthesis |

| UV Light | Induces transcription of biosynthetic genes |

| Copper Chloride (CuCl₂) | Elicits phytoalexin production |

Response to Abiotic Elicitors (e.g., UV Light, CuCl2)

Identification and Functional Characterization of Regulatory Elements

The transcriptional control of this compound biosynthesis is mediated by specific DNA sequences known as regulatory elements, located in the promoter regions of the biosynthetic genes, and the transcription factors that bind to them.

The promoter region of a gene contains cis-acting regulatory elements that are crucial for controlling its expression. Analysis of the promoter of the OsDTC2 (OsKSL8) gene, which encodes the key enzyme stemar-13-ene synthase for this compound biosynthesis, has provided significant insights into its regulation. nih.govnig.ac.jp Deletion and mutation analyses of the OsDTC2 promoter have identified specific regions that are responsive to elicitors. nih.gov Notably, a region containing multiple W-box motifs has been identified as a critical cis-element for the elicitor-induced expression of OsDTC2. nih.gov W-boxes are known binding sites for WRKY transcription factors, implicating this family of proteins in the regulation of this compound biosynthesis. nih.gov

Several families of transcription factors are involved in orchestrating the expression of phytoalexin biosynthetic genes. nih.govmdpi.com

WRKY Transcription Factors: As suggested by promoter analysis, WRKY transcription factors play a significant role. nih.gov These proteins bind to W-box elements in the promoters of target genes and can act as either activators or repressors of transcription. oup.comnih.gov Several WRKY TFs are induced by pathogen infection and are known to regulate defense-related genes. oup.comfrontiersin.org The presence of multiple W-boxes in the OsDTC2 promoter strongly suggests that various WRKY proteins are involved in modulating its expression in response to different stimuli. nih.gov

bZIP Transcription Factors (e.g., OsTGAP1): The basic leucine (B10760876) zipper (bZIP) transcription factor, OsTGAP1, has been identified as a key regulator of diterpenoid phytoalexin biosynthesis in rice. tandfonline.comnih.gov OsTGAP1 is induced by chitin elicitors and coordinately regulates the expression of several biosynthetic genes, including those in the upstream methylerythritol phosphate (B84403) (MEP) pathway which supplies the precursors for diterpenoids. tandfonline.comnih.gov Overexpression of OsTGAP1 leads to the hyperaccumulation of diterpenoid phytoalexins, while its knockout results in their absence, highlighting its central role as a master regulator. mdpi.comnih.gov

MYB, and ERF Transcription Factors: While direct evidence specifically linking MYB and ERF (Ethylene Response Factor) transcription factors to the regulation of this compound biosynthesis is still emerging, these families are well-known regulators of secondary metabolite production in response to stress. nih.govmdpi.com They are often involved in phytohormone signaling pathways, including those for jasmonic acid and ethylene (B1197577), and can modulate the expression of biosynthetic genes by binding to specific cis-elements in their promoters. Given the complex interplay of signaling pathways in plant defense, it is plausible that members of the MYB and ERF families also contribute to the fine-tuning of this compound production.

| Transcription Factor Family | Example | Role in Phytoalexin Biosynthesis |

| WRKY | - | Binds to W-box motifs in the OsDTC2 promoter to regulate its expression. nih.gov |

| bZIP | OsTGAP1 | Master regulator that coordinately controls the expression of diterpenoid phytoalexin biosynthetic genes. tandfonline.comnih.gov |

| MYB | - | General regulators of secondary metabolism, potential role in this compound regulation. nih.govmdpi.com |

| ERF | - | Often involved in ethylene and jasmonate signaling pathways that can influence phytoalexin production. nih.gov |

Promoter Analysis of Key Biosynthetic Genes (e.g., OsDTC2/OsKSL8)

Signal Transduction Pathways in this compound Induction

The induction of this compound biosynthesis is triggered by the recognition of molecular signals from pathogens, known as pathogen-associated molecular patterns (PAMPs), such as chitin from fungal cell walls. This recognition event initiates a cascade of intracellular signaling events, leading to the transcriptional activation of genes required for this compound synthesis.

The perception of chitin, a major component of fungal cell walls, is a critical first step in initiating the defense response that includes phytoalexin production. In rice, this process is mediated by a receptor complex at the plasma membrane. up.ac.za A key component of this complex is the Chitin Elicitor Receptor Kinase 1 (OsCERK1), a lysin motif (LysM) receptor-like kinase. cabidigitallibrary.orgtandfonline.comuniprot.org

OsCERK1 works in concert with the Chitin Elicitor-Binding Protein (OsCEBiP), another LysM-containing protein that binds directly to chitin fragments. up.ac.zaiastate.edu Upon chitin binding, OsCEBiP and OsCERK1 form a receptor complex that initiates downstream signaling. up.ac.zanih.gov Studies have shown that OsCERK1 can directly bind chitin and is essential for mediating both immunity and symbiotic relationships in rice. nih.gov

The crucial role of OsCERK1 in phytoalexin induction has been demonstrated through genetic studies. Rice cell lines with suppressed OsCERK1 expression (RNAi lines) show a significant reduction in chitin-induced defense responses, including the diminished accumulation of diterpenoid phytoalexins. up.ac.zaresearchgate.net This indicates that OsCERK1 is indispensable for translating the chitin signal into a biochemical defense, which includes the biosynthesis of compounds like this compound. cabidigitallibrary.orgtandfonline.com

Downstream of the initial PAMP recognition, signal amplification and transduction are largely carried out by Mitogen-Activated Protein Kinase (MAPK) cascades. nih.gov These cascades are conserved signaling modules in eukaryotes, typically consisting of three sequentially acting kinases: a MAPKKK, a MAPKK (MKK), and a MAPK (MPK).

In rice, the OsMKK4-OsMPK6 cascade has been identified as a central regulator of elicitor-induced diterpenoid phytoalexin biosynthesis. cabidigitallibrary.orgtandfonline.comnih.gov Activation of this cascade is a rapid response to elicitors like chitin. nih.govnih.gov The MAPKK OsMKK4 specifically activates the MAPKs OsMPK3 and OsMPK6 in response to chitin elicitors. nih.gov This activation leads to the upregulation of numerous genes involved in the biosynthesis of diterpenoid phytoalexins, including momilactones and phytocassanes. iastate.edunih.govnih.gov

Experiments using a constitutively active form of OsMKK4 have demonstrated that activation of this cascade is sufficient to induce the expression of phytoalexin biosynthetic genes and promote the accumulation of these defensive compounds. iastate.edunih.gov Conversely, mutations in OsMPK6 suppress this induced gene expression, confirming its essential role in the signaling pathway. iastate.edunih.gov While much of the research has focused on momilactones and phytocassanes, this MAPK cascade is considered a key regulator for the broader class of diterpenoid phytoalexins, which includes this compound. nih.govresearchgate.net

The signaling pathway leading to this compound production is not a simple linear chain of events but rather an integrated network involving multiple components. The OsCERK1 receptor complex at the plasma membrane directly links PAMP perception to intracellular kinase cascades. mdpi.com Upon activation by chitin, OsCERK1 can directly phosphorylate receptor-like cytoplasmic kinases (RLCKs), such as OsRLCK185. nih.gov This phosphorylation event is a crucial step that bridges the receptor with the downstream MAPK cascade, leading to the activation of OsMKK4 and subsequently OsMPK6. mdpi.comnih.gov

Furthermore, these kinase cascades are integrated with phytohormone signaling pathways. Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense and can induce the expression of phytoalexin biosynthetic genes. jst.go.jpcirad.frjst.go.jp The perception of JA through its receptor, OsCOI2, is critical for the transcriptional activation of diterpenoid phytoalexin genes, including those involved in oryzalexin synthesis. cirad.frplos.org This indicates a complex interplay where signals from PAMPs and endogenous hormones converge to fine-tune the plant's defensive response, including the precise regulation of this compound accumulation. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., OsMKK4-OsMPK6)

Comparative and Differential Gene Expression Studies

Transcriptomic analyses have been instrumental in identifying the genes involved in this compound biosynthesis and understanding their regulation under stress conditions. These studies provide a global view of the transcriptional reprogramming that occurs in rice to mount a defense response.

Transcriptomic studies, such as microarray and RNA-Seq analyses, have consistently shown that genes involved in diterpenoid phytoalexin biosynthesis are significantly upregulated in response to various stresses. These stressors include treatment with chitin elicitors, UV irradiation, and infection by pathogens like the blast fungus Magnaporthe oryzae or the bacterium Xanthomonas oryzae pv. oryzae. researchgate.netnih.govoup.complos.org

Key genes in the this compound pathway, such as OsCPS4 (syn-copalyl diphosphate (B83284) synthase) and OsKSL8 (also known as OsDTC2, syn-stemarene synthase), are induced under these conditions. nih.goviaea.org Promoter analysis of OsDTC2 revealed that its elicitor-responsive expression is mediated by specific cis-regulatory elements, such as W-box motifs, which are binding sites for WRKY transcription factors. nih.gov

More recent integrated transcriptomic and metabolomic analyses have further solidified these findings. For instance, studies on rice mutants with constitutive defense responses show a significant enrichment of transcripts for genes involved in diterpenoid biosynthesis. mdpi.com Similarly, analysis of rice roots treated with jasmonate revealed that the expression of diterpenoid phytoalexin biosynthesis genes is strongly induced, a process largely dependent on the jasmonate receptor OsCOI2. cirad.frplos.org

A strong positive correlation exists between the expression levels of biosynthetic genes and the accumulation of the corresponding phytoalexins. Following pathogen infection or elicitor treatment, the induced expression of genes like OsCPS2, OsCPS4, OsKSL4, and OsKSL8 is followed by the detectable accumulation of phytocassanes, momilactones, and oryzalexins, including this compound. oup.complos.orgnih.gov

Studies comparing compatible (susceptible) and incompatible (resistant) interactions between rice and M. oryzae have shown that a more rapid and robust upregulation of phytoalexin biosynthetic genes occurs in the resistant interaction. plos.org This stronger gene induction correlates directly with a faster and higher accumulation of phytoalexins, suggesting that the level of transcriptional activation is a key determinant of resistance. plos.org Similarly, jasmonate treatment, which induces the expression of biosynthesis genes, leads to a measurable increase in the levels of Oryzalexin B and this compound in rice roots, underscoring the direct link between gene transcription and metabolite production. plos.org

Compound Reference Table

| Compound Name | Type |

| This compound | Diterpenoid Phytoalexin |

| Momilactone A | Diterpenoid Phytoalexin |

| Momilactone B | Diterpenoid Phytoalexin |

| Phytocassane A-E | Diterpenoid Phytoalexin |

| Oryzalexin A-F | Diterpenoid Phytoalexin |

| Jasmonic acid | Phytohormone |

| syn-Copalyl diphosphate | Diterpenoid Precursor |

| syn-Stemarene | Diterpenoid Precursor |

Gene and Protein Reference Table

| Gene/Protein Name | Full Name | Function |

| OsCERK1 | Chitin Elicitor Receptor Kinase 1 | Chitin receptor kinase |

| OsCEBiP | Chitin Elicitor-Binding Protein | Chitin binding protein |

| OsMKK4 | Mitogen-Activated Protein Kinase Kinase 4 | MAPKK |

| OsMPK6 | Mitogen-Activated Protein Kinase 6 | MAPK |

| OsCPS4 | syn-Copalyl Diphosphate Synthase 4 | Diterpene synthase |

| OsKSL8 / OsDTC2 | syn-Stemarene Synthase | Diterpene synthase |

| OsRLCK185 | Receptor-Like Cytoplasmic Kinase 185 | Cytoplasmic kinase |

| OsCOI2 | Coronatine Insensitive 2 | Jasmonate receptor |

Biological Functions and Ecological Roles of Oryzalexin S

Role as a Phytoalexin in Plant Immunity

Phytoalexins are low-molecular-weight, antimicrobial compounds that are synthesized by and accumulate in plants as a response to infection or stress. mdpi.comnih.gov Oryzalexin S is a key phytoalexin in rice, integral to its innate immunity. mdpi.comnih.gov Its production is part of a rapid, localized defense mechanism triggered by pathogen recognition. nih.gov

Elicitor-Induced Accumulation at Sites of Infection

The synthesis and accumulation of this compound are induced by various elicitors, which are molecules that signal the presence of a pathogen or stress. These elicitors can be of biotic origin, such as components of fungal cell walls, or abiotic, like UV radiation. nih.govmdpi.com For instance, the isolation of this compound has been linked to rice blast infections, indicating its accumulation at the site of the pathogenic challenge. frontiersin.orgnih.gov Studies have shown that upon infection with the blast fungus, diterpenoid phytoalexins, including this compound, accumulate at the edges of necrotic lesions, forming a chemical barrier. plos.org

The biosynthesis of this compound is a complex process involving several enzymes. It is derived from syn-stemar-13-ene through hydroxylation at the C2α and C19 positions. nih.gov The genes responsible for the enzymes in this pathway are often found in biosynthetic gene clusters (BGCs) and their expression is coordinately induced upon elicitation. nih.govtandfonline.com For example, a hypersensitive response-inducing protein, Hrip1, has been shown to activate the expression of genes encoding diterpene synthases, leading to the accumulation of phytoalexins. nih.gov

Inhibition of Fungal Pathogen Growth and Proliferation

This compound exhibits significant antifungal activity, directly inhibiting the growth and proliferation of various fungal pathogens. mdpi.comnih.gov This antimicrobial action is a primary defense mechanism that helps to reduce the severity of disease and enhance the plant's resilience. mdpi.com The inhibitory effect of this compound, along with other oryzalexins, has been demonstrated against several fungal species that are pathogenic to rice. mdpi.comnih.gov

Efficacy Against Specific Rice Pathogens

Research has specifically highlighted the effectiveness of this compound against major rice pathogens.

Magnaporthe oryzae (Rice Blast Fungus): this compound is a known phytoalexin against the devastating rice blast fungus, Magnaporthe oryzae (also referred to as Pyricularia oryzae). mdpi.comnih.govnih.gov Its accumulation in infected leaves helps to counteract the infection. plos.org The isolation of this compound has been directly linked to rice blast infections, underscoring its role in the defense against this pathogen. frontiersin.orgnih.gov

Bipolaris oryzae (Brown Spot Fungus): Oryzalexins, as a class of compounds, have been shown to inhibit the growth of Bipolaris oryzae, the causal agent of brown spot disease in rice. mdpi.comnih.gov While specific data on the inhibitory concentration of this compound against this pathogen is less detailed in the provided context, the general activity of oryzalexins suggests its contribution to the defense against brown spot.

The following table summarizes the known antifungal activity of this compound and related compounds against key rice pathogens.

| Compound | Pathogen | Activity |

| This compound | Magnaporthe oryzae (Pyricularia oryzae) | Phytoalexin activity, accumulation upon infection. mdpi.comnih.govnih.gov |

| Oryzalexins (general) | Bipolaris oryzae | Growth inhibition. mdpi.comnih.gov |

| Oryzalexins (general) | Pyricularia oryzae | Growth inhibition. mdpi.comnih.gov |

Contribution to Rice Resilience Against Biotic and Abiotic Stresses

The accumulation of these compounds can be triggered by various stressors, not just pathogens. For example, UV radiation can induce the production of oryzalexins. nih.govmdpi.com This suggests a role for these compounds in protecting the plant from a range of environmental challenges. Recent studies also suggest that this compound, along with other oryzalexins, may play a role in drought resistance by affecting stomatal closure. mdpi.comresearchgate.net

Differentiation from Other Specialized Metabolite Functions

Rice produces a diverse array of specialized metabolites, and it is important to distinguish the primary role of this compound from that of other compounds.

Distinction from Allelopathic Agents (e.g., Momilactones)

While this compound is primarily a phytoalexin involved in defense against pathogens, other diterpenoids in rice, such as momilactones A and B, are well-known for their allelopathic activity. mdpi.com Allelopathy is the process by which a plant releases chemicals that inhibit the growth of neighboring plants. Momilactones are secreted from rice roots and can suppress the growth of competing weeds like barnyard grass (Echinochloa crus-galli). nih.govtandfonline.com

Although this compound is derived from the same precursor, syn-copalyl diphosphate (B83284) (CPP), as momilactones, its primary function is different. nih.govnih.gov While some research indicates that this compound may have a mild allelopathic effect, its main and well-established role is in plant immunity as a phytoalexin. mdpi.comresearchgate.net In contrast, studies using knock-out mutants have provided strong genetic evidence for the specific role of momilactones in rice allelopathy. nih.gov Phytocassanes, another class of rice phytoalexins, have been shown to lack the allelopathic activity exhibited by momilactones. uniroma1.it This functional differentiation highlights the specialized roles of different diterpenoids within the rice plant's chemical arsenal (B13267).

Role in Localized Defense Responses

This compound, a stemarane-type diterpenoid, is a key phytoalexin in the localized defense system of rice (Oryza sativa L.). researchgate.netnih.govnih.gov Phytoalexins are low-molecular-weight antimicrobial compounds that are synthesized by and accumulate in plants at the site of infection, playing a crucial role in plant immunity. nih.govtandfonline.com The production of this compound is a direct response to biotic stresses, most notably infection by the rice blast fungus, Magnaporthe oryzae, and abiotic triggers like UV radiation. researchgate.netnih.govtandfonline.comapsnet.org Unlike oryzalexins A-F, which are ent-sandaracopimaradiene-type compounds, this compound possesses a distinct stemarane skeleton. nih.govnih.gov

Research demonstrates that the defense function of this compound is intrinsically linked to its rapid and localized accumulation at the point of pathogen entry. tandfonline.comapsnet.org Following an infection by M. oryzae, rice plants initiate a defense mechanism known as the hypersensitive response (HR), which involves programmed cell death at the infection site to form necrotic lesions that restrict the pathogen's spread. tandfonline.comapsnet.org Studies have shown that this compound, along with other phytoalexins such as phytocassanes, accumulates to high concentrations specifically at the periphery of these necrotic lesions. tandfonline.comapsnet.orgplos.org This targeted deployment creates a chemical barrier that helps prevent the fungus from advancing into healthy tissues. tandfonline.comcabidigitallibrary.org

The timing and magnitude of this compound accumulation are critical determinants of disease resistance. In incompatible interactions, where a resistant rice cultivar is infected with an avirulent strain of M. oryzae, the biosynthesis and accumulation of phytoalexins are rapid and robust. tandfonline.comapsnet.org This swift response, occurring within two days post-inoculation, is associated with the HR and effectively suppresses fungal growth at an early stage. apsnet.org Conversely, in compatible interactions involving susceptible rice cultivars, the accumulation of these defense compounds is delayed and occurs at lower levels, allowing the pathogen to proliferate. apsnet.org The expression of the diterpene synthase gene responsible for this compound biosynthesis, OsKSL8, has been observed to be higher in resistant rice genotypes following infection with M. oryzae, further linking its production to effective defense. mdpi.com

The following table summarizes key research findings on the role of this compound in localized plant defense.

Interactive Data Table: Research Findings on this compound in Localized Defense

| Research Focus | Key Finding | Organism/System | Reference(s) |

| Induction and Accumulation | Accumulation of this compound is induced by infection with the blast fungus Magnaporthe oryzae and UV irradiation. | Rice (Oryza sativa) leaves | nih.govnih.govapsnet.org |

| Localization of Defense | This compound, along with phytocassanes, is most abundant at the edges of necrotic lesions on blast-infected rice leaves. | Rice (Oryza sativa) leaves | tandfonline.comapsnet.org |

| Role in Resistance | Rapid accumulation of phytoalexins, including this compound, is linked to the hypersensitive response (HR) and resistance against M. oryzae. | Resistant rice cultivars | tandfonline.comapsnet.org |

| Gene Expression | The gene for this compound synthesis (OsKSL8) shows higher expression in resistant rice genotypes after M. oryzae infection. | Rice (Oryza sativa) | mdpi.com |

| Antifungal Activity | This compound is characterized as an antifungal phytoalexin. | In vitro and in planta | nih.govnih.gov |

| Comparative Accumulation | In resistant rice, phytoalexin accumulation starts at 2 days post-inoculation (dpi) and increases significantly by 4 dpi, while accumulation is delayed and lower in susceptible rice. | Resistant vs. Susceptible rice | apsnet.org |

Evolutionary Biology of Oryzalexin S Biosynthesis

Diversification of Diterpenoid Metabolic Pathways in Oryza Species

The genus Oryza exhibits a remarkable diversity in its production of specialized diterpenoid metabolites, which serve crucial roles in defense against biotic and abiotic stresses. researchgate.netnih.gov This chemical diversity is a direct reflection of the evolutionary diversification of the underlying metabolic pathways. researchgate.net While major phytoalexins like momilactones and phytocassanes are broadly distributed across most rice cultivars, others, such as oryzalexin S, display a more restricted, cultivar-specific accumulation. researchgate.netnih.gov

The biosynthesis of these diterpenoids, including this compound, originates from the general isoprenoid pathway, branching off with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). uniroma1.it The initial cyclization step is catalyzed by diterpene synthases (diTPSs), specifically copalyl diphosphate synthases (CPS) and kaurene synthase-like (KSL) enzymes. osti.gov The evolution of distinct CPS activities, such as the syn-CPS (OsCPS4) required for the this compound precursor syn-copalyl diphosphate (syn-CPP), was a pivotal event. osti.govbiorxiv.org The acquisition of syn-CPS activity was a necessary prerequisite for the evolution of this compound production in rice. osti.gov This diversification is further amplified by a family of nine characterized KSL enzymes in rice, which act on the CDP intermediates to generate a wide array of diterpene skeletons. nsf.gov

This metabolic diversification allows rice plants to produce a complex arsenal (B13267) of defensive compounds, with different diterpenoids exhibiting varying degrees of effectiveness against different pathogens. nsf.gov For instance, while some diterpenoids are effective against the fungal blast pathogen Magnaporthe oryzae, others target bacterial pathogens like Xanthomonas oryzae. nsf.govoup.com This chemical variability represents an evolutionary strategy to contend with a diverse and evolving spectrum of environmental threats. researchgate.netnih.gov

Gene Duplication and Neofunctionalization in Biosynthetic Enzyme Evolution

The evolution of the this compound biosynthetic pathway is a classic example of gene duplication followed by neofunctionalization, a major driver of metabolic innovation in plants. researchgate.net The diterpene synthase genes involved in specialized metabolism, including those for this compound, are believed to have evolved from ancestral genes involved in the biosynthesis of gibberellins (B7789140) (GAs), essential plant hormones. researchgate.net

Specifically, homologs of ent-CPS and ent-KS, the two diTPSs responsible for GA biosynthesis, underwent duplication events. researchgate.net Over time, these duplicated genes accumulated mutations, leading to altered substrate specificities and catalytic functions—a process known as neofunctionalization. This allowed for the production of novel diterpene skeletons for defense, rather than primary metabolism. researchgate.net

A clear illustration of this is the evolution of OsKSL8, the key enzyme that converts syn-CPP to syn-stemarene, the committed step in this compound biosynthesis. researchgate.netnih.gov Phylogenetic analyses indicate that the gene encoding OsKSL8 (KSL8) arose from a common ancestor shared with genes for other diterpenoid pathways and related pseudogenes, through processes of gene duplication and functional differentiation. researchgate.netnih.gov For example, KSLX-OL, a gene responsible for producing another diterpenoid, oryzalactone, is an allele of KSL8. researchgate.netnih.gov The evolution of these enzymes highlights the flexibility of the downstream steps in diterpenoid biosynthesis, where changes in KSL activity alone can lead to the creation of new defensive compounds. researchgate.net

Evolutionary Trajectories of Biosynthetic Gene Clusters

The genes for plant specialized metabolic pathways are often organized into biosynthetic gene clusters (BGCs), which facilitates their co-inheritance and co-regulation. mdpi.comresearchgate.net Rice possesses at least three diterpenoid BGCs. nih.govnih.gov The biosynthesis of this compound is particularly interesting as it involves a "cross-stitched" pathway that utilizes genes from two distinct BGCs, in addition to a key gene located outside of any cluster. nih.govresearchgate.netmatilda.science

The pathway begins with the action of OsCPS4, the syn-CPP synthase, whose gene (OsCPS4) is located in the chromosome 4 BGC (c4BGC), a cluster primarily associated with momilactone production. nih.govresearchgate.netnih.gov The resulting syn-CPP is then converted to syn-stemarene by OsKSL8, whose gene (OsKSL8) is not part of a BGC. nih.govresearchgate.net Subsequent hydroxylation steps are catalyzed by cytochrome P450 monooxygenases (CYPs) from two different clusters. The C19-hydroxylation is performed by CYP99A2 and CYP99A3, enzymes whose genes are also found in the c4BGC. nih.govresearchgate.netnih.gov The final C2α-hydroxylation is catalyzed by CYP71Z21 and CYP71Z22, whose genes reside in the chromosome 7 BGC (c7BGC). nih.govresearchgate.netnih.gov

The evolutionary history of these BGCs is varied. The c4BGC is widely conserved across the Oryza genus. nih.gov In contrast, the c7BGC is largely subspecies-specific, being prevalent in Oryza sativa ssp. japonica but rare in ssp. indica. nih.govresearchgate.netnih.gov This differential distribution suggests distinct evolutionary pressures acting on these clusters and, consequently, on the capacity to produce this compound. The fragmented and cross-stitched nature of the this compound pathway highlights a complex evolutionary assembly process, piecing together genes from different genomic locations and evolutionary origins.

Subspecies-Specific Distribution and Loss of this compound Production (e.g., Oryza sativa ssp. indica vs. japonica)

The ability to produce this compound is not uniformly distributed across cultivated rice, showing a distinct pattern between the two major subspecies, indica and japonica. nih.govresearchgate.net This disparity is primarily due to the differential presence and function of key biosynthetic genes. nih.govresearchgate.net

This compound production is characteristic of the japonica subspecies. This is because japonica varieties typically possess the functional OsKSL8 allele (termed KSL8-jap or OsKSL8(j)) that encodes the syn-stemarene synthase necessary for the this compound backbone. researchgate.netresearchgate.net Furthermore, the c7BGC, which contains the genes (CYP71Z21 and CYP71Z22) for the final hydroxylation step, is prevalent in japonica but largely absent in indica. nih.govresearchgate.netnih.gov

In contrast, most indica subspecies lack the ability to produce this compound. nih.govresearchgate.net They often carry a different allele at the same genetic locus as OsKSL8, previously known as OsKSL11 but more accurately termed OsKSL8i (for the indica-derived allele). nih.govresearchgate.net This allele does not produce syn-stemarene but instead encodes a syn-stemod-13(17)-ene synthase, leading to the production of stemodane-type diterpenoids instead of this compound. researchgate.net The absence of the c7BGC in most indica varieties further precludes the completion of the this compound pathway. nih.govnih.gov This pattern suggests that the metabolic pathway for this compound was likely present in the progenitor of ssp. japonica and has been lost or functionally altered in the indica lineage. nih.gov

Concepts of Balancing Selection and Introgression in this compound Gene Loci

The evolutionary dynamics of the OsKSL8 locus are shaped by complex selective forces, including balancing selection and introgression. nih.govnih.gov Balancing selection is an evolutionary process that maintains multiple alleles at a locus in a population, which can occur when different alleles are favored under different conditions (e.g., against different pathogens). ifremer.frelifesciences.org The long-term coexistence of the functional OsKSL8 allele and the related KSLX-OL allele (for oryzalactone synthesis) in AA genome species of Oryza suggests that balancing selection may be at play, maintaining a diverse defensive chemical portfolio within the genus. researchgate.netnih.gov

There is also compelling evidence for introgression—the transfer of genetic material from one species or subspecies to another through hybridization—at the OsKSL8 locus. nih.govresearchgate.net Detailed analysis indicates that the indica-derived allele, OsKSL8i, is replacing the japonica allele, OsKSL8j, in some (sub)tropical japonica populations. nih.govresearchgate.net This suggests an ongoing introgression event from indica into japonica rice. nih.gov This introgression leads to a concurrent loss of this compound production in these japonica varieties. nih.govresearchgate.net

Such genetic trade-offs may be maintained by conflicting selection pressures from different pests and pathogens. researchgate.netescholarship.org For instance, while the japonica allele (KSL8-jap) and subsequent this compound production may confer resistance to certain pathogens like the root-knot nematode Meloidogyne incognita, the indica allele might provide an advantage against other attackers, such as the fall armyworm (Spodoptera frugiperda). researchgate.netescholarship.org This complex interplay of balancing selection and adaptive introgression highlights how the chemical defense profile of rice is continuously shaped by its co-evolution with a diverse community of antagonists. researchgate.netescholarship.org

Advanced Research Methodologies in Oryzalexin S Studies

Omics Approaches

Omics technologies offer a holistic view of the molecular landscape of an organism by enabling the high-throughput analysis of entire sets of biological molecules, such as transcripts (transcriptomics) and metabolites (metabolomics). frontlinegenomics.comthermofisher.comnih.gov These approaches have been instrumental in identifying candidate genes and understanding the metabolic flux related to oryzalexin S biosynthesis under various conditions.

Transcriptomics provides a snapshot of the genes that are actively being expressed in a cell at a specific moment. By comparing the transcriptomes of rice plants under different conditions (e.g., pathogen challenge vs. control), researchers can identify genes whose expression is correlated with phytoalexin production.

Recent transcriptomic studies have successfully identified genes involved in the this compound pathway. For instance, a transcriptome analysis of rice treated with a seaweed-based biostimulant revealed the upregulation of the this compound biosynthetic gene, specifically LOC_Os11g28530, which corresponds to the syn-stemarene synthase OsKSL8. frontiersin.org This suggests an activation of the this compound defense pathway. Further studies combining transcriptomics with mutant analysis have provided deeper insights. In a study of rice root responses to jasmonate (JA), a key defense-signaling hormone, RNA-seq data highlighted that the induction of diterpene phytoalexin biosynthesis genes is critically dependent on the jasmonate receptor OsCOI2. cirad.frplos.org This finding pinpoints a key regulatory switch controlling the expression of the this compound biosynthetic machinery.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. This technique allows for the direct measurement and quantification of phytoalexins like this compound, providing a clear picture of the biochemical output of the biosynthetic pathways.

Metabolomic analyses have been crucial for confirming the accumulation of this compound under specific stimuli. For example, upon treatment with jasmonate, a significant accumulation of this compound was observed in wild-type rice plants. cirad.fr In contrast, this accumulation was markedly lower in rice lines with a mutated oscoi2 gene, demonstrating that the OsCOI2-dependent signaling pathway is essential for the production of this compound. cirad.fr Metabolomic profiling of rice mutants in the strigolactone pathway also revealed enhanced accumulation of other diterpenoid phytoalexins, such as oryzalexin C, indicating a broader regulatory role for plant hormones in this defense system. nih.gov Inoculation of rice roots with various beneficial rhizobacteria has been shown to affect the accumulation of major rice phytoalexins, including this compound. jipb.net

The integration of transcriptomics and metabolomics provides the most powerful evidence for understanding biosynthetic pathways by directly linking gene expression levels with the accumulation of specific chemical compounds. nih.govfrontiersin.orgmdpi.com This dual approach allows researchers to correlate the upregulation of candidate biosynthetic genes with the increased production of their corresponding metabolites, thereby building a comprehensive model of the pathway.

A prime example of this integrated approach is the study of the oscoi2 rice mutant. cirad.fr Transcriptomic analysis clearly showed that the expression of diterpenoid phytoalexin biosynthesis genes was dependent on OsCOI2, while parallel metabolomic analysis confirmed that the accumulation of this compound was significantly reduced in the oscoi2 mutant compared to wild-type plants. cirad.frplos.org This combined evidence firmly establishes OsCOI2 as a master switch in jasmonate-induced this compound production. cirad.fr Similarly, integrated analyses in other rice mutants have successfully linked the upregulation of genes in the terpenoid pathway with the accumulation of various phytoalexins, including other oryzalexins, highlighting the efficacy of this combined approach in dissecting complex metabolic networks involved in plant defense. nih.govmdpi.comresearchgate.net

| Study / Mutant | Transcriptomic Findings (Key Genes) | Metabolomic Findings (this compound Accumulation) | Conclusion |

| oscoi2 Mutant cirad.frplos.org | Induction of diterpene phytoalexin (DP) biosynthesis genes by jasmonate is OsCOI2-dependent. | Accumulation of this compound upon jasmonate treatment is significantly reduced. | OsCOI2 is a primary driver of jasmonate-induced this compound biosynthesis. |

| SDS2-ACT Mutant mdpi.comresearchgate.net | Upregulation of genes in terpenoid biosynthesis pathways. | Increased accumulation of related phytoalexins (oryzalexin A and D). | Demonstrates the power of integrated omics to link a defense-related mutation to specific metabolic outputs. |

| d10/d14 Mutants nih.gov | Upregulation of terpenoid gene clusters, including those for phytoalexins. | Enhanced accumulation of diterpenoid phytoalexins (e.g., oryzalexin C). | Strigolactone signaling contributes to plant defense by regulating phytoalexin biosynthesis. |

Metabolomics for Quantitative Phytoalexin Accumulation

Genetic Engineering and Functional Genomics

While omics approaches identify candidate genes, genetic engineering and functional genomics provide the definitive tools to test and confirm their functions. By manipulating the expression of specific genes, researchers can directly observe the impact on this compound production and thereby piece together the biosynthetic puzzle.

Gene knockout and RNA interference (RNAi) are "loss-of-function" techniques used to reduce or eliminate the activity of a specific gene. mdpi.comabcam.com If a gene is truly involved in the this compound pathway, its disruption should lead to a decrease or complete absence of this compound production.

RNAi, which uses small RNA molecules to trigger the degradation of specific messenger RNA (mRNA), effectively "knocks down" gene expression. abcam.comnih.gov This method was instrumental in early studies; for example, RNAi knock-down of CYP99A3 was consistent with its proposed role in the biosynthesis of diterpenoids related to the this compound pathway. nih.gov More permanent "knock-out" mutations can be created using T-DNA insertions or CRISPR/Cas9 gene editing technology. nih.gov Studies using a T-DNA insertion knock-out mutant of OsCPS4, which encodes the upstream enzyme syn-copalyl diphosphate (B83284) synthase, demonstrated a resulting deficiency in this compound formation. nsf.gov This provided crucial genetic evidence that the syn-CPP-derived pathway is the source for this compound. nsf.gov

In contrast to knock-out studies, overexpression is a "gain-of-function" approach where a gene is expressed at higher-than-normal levels, either in its native organism (rice) or in a different host (heterologous expression). A particularly powerful strategy involves reconstituting biosynthetic pathways in a plant chassis like Nicotiana benthamiana, which does not naturally produce the compounds of interest. nih.gov This allows for the unambiguous functional characterization of enzymes.

This method has been successfully applied to genes related to the this compound pathway. The function of the key enzymes responsible for the final hydroxylation steps in this compound biosynthesis, CYP99A2/3 and CYP71Z21/22, was confirmed through their expression in heterologous systems, where they were shown to catalyze the specific C19 and C2α hydroxylations, respectively. nih.gov Furthermore, the overexpression of KSLX-OL, an allele of the this compound biosynthetic gene OsKSL8, in both N. benthamiana and rice plants confirmed its function in diterpenoid biosynthesis. nih.gov Such experiments are vital for validating the precise enzymatic step that each gene product catalyzes within the pathway.

| Technique | Target Gene(s) | System | Key Finding |

| Gene Knock-out | OsCPS4 | Rice (Oryza sativa) | Loss of function resulted in a deficiency in this compound formation, confirming its role as an essential upstream gene. nsf.gov |

| RNA Interference (RNAi) | CYP99A3 | Rice (Oryza sativa) | Knock-down studies supported the role of this P450 enzyme in diterpenoid biosynthesis. nih.gov |

| Overexpression | KSLX-OL (allele of OsKSL8) | Nicotiana benthamiana and Rice | Confirmed the gene's function in diterpenoid biosynthesis, helping to delineate the role of the OsKSL8 family. nih.gov |

| Heterologous Expression | CYP99A2/CYP99A3 and CYP71Z21/CYP71Z22 | Heterologous hosts (e.g., yeast, N. benthamiana) | Functionally characterized these enzymes as the specific C19-hydroxylases and C2α-hydroxylases required for this compound synthesis. nih.gov |

Gene Knock-out and RNA Interference (RNAi) for Pathway Elucidation

Biochemical and Enzymatic Characterization

A cornerstone of understanding this compound biosynthesis is the detailed characterization of the enzymes involved. This requires the production of these proteins in a controlled environment and the subsequent analysis of their catalytic functions.

Recombinant Protein Expression and Purification

To study the function of enzymes in the this compound pathway, scientists utilize recombinant protein expression systems. mdpi.combiotechniques.com This process involves introducing the gene encoding a specific enzyme into a host organism, typically Escherichia coli, which then produces large quantities of the desired protein. biotechniques.com The genes for the cytochrome P450 enzymes (CYPs) involved in this compound biosynthesis, such as sCYP99A2, sCYP99A3, sCYP71Z6, sCYP71Z7, and sCYP71Z22, have been synthetically optimized for expression in E. coli. nih.gov

These recombinant proteins are often produced with an affinity tag, such as a polyhistidine (His-tag) or glutathione (B108866) S-transferase (GST) tag, which facilitates their purification. mdpi.comthermofisher.comneb.com After the host cells are grown and induced to express the protein, they are lysed to release their contents. The protein of interest can then be selectively captured using affinity chromatography. thermofisher.comneb.com For instance, His-tagged proteins are purified using immobilized metal affinity chromatography (IMAC) with nickel (Ni2+) resins. mdpi.comneb.comresearchgate.net Further purification steps, such as gel filtration, can be employed to obtain a highly pure enzyme preparation. mdpi.com This purified enzyme is then ready for functional analysis.

In Vitro Enzyme Activity Assays and Kinetic Analysis

Once purified, the catalytic activity of the recombinant enzymes is investigated through in vitro enzyme assays. databiotech.co.il These assays are conducted in a controlled laboratory setting, outside of a living organism, to precisely measure the enzyme's function. databiotech.co.il In the context of this compound, these assays involve incubating the purified enzyme with its suspected substrate and any necessary co-factors, such as a CYP reductase (CPR) for cytochrome P450 enzymes. nih.gov

For example, to identify the enzymes responsible for the hydroxylation steps in this compound biosynthesis, purified CYP99A2 and CYP99A3 were incubated with the precursor syn-stemar-13-ene. nih.gov The reaction products are then extracted and analyzed, typically using gas chromatography-mass spectrometry (GC-MS), to identify the newly formed compounds. nih.gov

Kinetic analysis is a crucial next step to understand the efficiency and specificity of the enzymatic reaction. numberanalytics.com This involves measuring the rate of the reaction at varying concentrations of the substrate. numberanalytics.comcsic.es From this data, key kinetic parameters such as the Michaelis constant (KM), which reflects the substrate concentration at half the maximum reaction velocity, and the catalytic rate (kcat), can be determined. nih.gov These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. For instance, kinetic analyses of short-chain dehydrogenases/reductases (SDRs) involved in the biosynthesis of related oryzalexins revealed significant differences in their catalytic efficiencies with different substrates, helping to elucidate their specific roles in the pathway. nih.gov

| Enzyme | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|

| MS1 | 15 ± 2 | 0.03 ± 0.001 | 2,000 |

| MS2 | 25 ± 3 | 0.02 ± 0.001 | 800 |

| MS3 | 5 ± 1 | 1.5 ± 0.1 | 300,000 |

| MI3 | 8 ± 1 | 1.2 ± 0.1 | 150,000 |

This table presents hypothetical data based on the described methodologies for illustrative purposes.

Feeding Experiments with Labeled Precursors and Intermediates

To confirm the steps of the this compound biosynthetic pathway in vivo, researchers perform feeding experiments using isotopically labeled precursors. tandfonline.comtandfonline.com This powerful technique involves introducing a precursor molecule, in which one or more atoms have been replaced by a heavy isotope (e.g., 13C), into the plant or a cell culture. tandfonline.com The plant's metabolic machinery then processes this labeled precursor.

By tracking the incorporation of the isotopic label into downstream metabolites, scientists can trace the flow of atoms through the biosynthetic pathway. mdpi.com For example, 13C-labeled syn-stemar-13-ene could be fed to rice plants, and the resulting this compound would be analyzed for the presence of the 13C label. This would provide direct evidence that syn-stemar-13-ene is a precursor to this compound in the living plant. researchgate.net This method has been successfully used to elucidate the biosynthesis of other rice phytoalexins, such as phytocassanes and momilactones, by feeding 13C-labeled diterpene hydrocarbons. tandfonline.com

Bioinformatic Tools and Databases

Bioinformatics plays a pivotal role in modern molecular biology research, providing the tools to analyze vast amounts of genomic and sequence data. In the study of this compound, these tools have been instrumental in identifying candidate genes and understanding their evolutionary relationships.

Gene Homology Searches (e.g., BLAST)

The Basic Local Alignment Search Tool (BLAST) is a fundamental bioinformatic tool used to find regions of similarity between biological sequences. wustl.edugeneious.com Researchers use BLAST to compare a known gene sequence against large databases of nucleotide or protein sequences to identify homologous genes in the same or different species. berkeley.edu This is particularly useful for identifying candidate genes for a specific biosynthetic step.

For instance, once a gene encoding a particular type of enzyme (e.g., a terpene synthase or a cytochrome P450) is identified in one plant, its sequence can be used as a query in a BLAST search against the rice genome. sourceforge.net This can reveal rice genes with high sequence similarity, which are then considered candidates for involvement in diterpenoid phytoalexin biosynthesis, including that of this compound. nih.gov The presence of genes involved in this compound biosynthesis, such as OsKSL8, across different rice subspecies and cultivars has been investigated using BLAST searches. nih.gov

| Program | Query Sequence | Database | Application |

|---|---|---|---|

| blastn | Nucleotide | Nucleotide | Finding homologous DNA sequences. |

| blastp | Protein | Protein | Finding homologous protein sequences. |

| blastx | Translated Nucleotide | Protein | Finding potential protein products of an unknown nucleotide sequence. berkeley.edu |

| tblastn | Protein | Translated Nucleotide | Searching a translated nucleotide database with a protein query. |

Phylogenetic Analysis of Biosynthetic Genes

Phylogenetic analysis is used to study the evolutionary relationships between genes. mdpi.com By comparing the sequences of related genes, researchers can construct phylogenetic trees that depict their evolutionary history. This can provide insights into gene function, as closely related genes often have similar functions. mdpi.com

In the study of this compound, phylogenetic analysis has been applied to the biosynthetic genes, such as the kaurene synthase-like (KSL) and cytochrome P450 families. For example, phylogenetic analysis of KSL8 and related genes has helped to understand their evolution, including events like gene duplication and functional differentiation that have led to the diversification of diterpenoid phytoalexin pathways in rice. researchgate.net Similarly, analyzing the phylogenetic relationships of the CYP99 and CYP71Z subfamilies has provided context for their specific roles in hydroxylating the this compound backbone. nih.gov This evolutionary perspective is crucial for understanding the natural variation in phytoalexin production across different rice varieties. nih.gov

Controlled Induction Experiments (e.g., Pathogen Inoculation, Elicitor Treatment)

The production of this compound in rice plants is not constitutive but is instead induced as a defense mechanism in response to various stimuli. Researchers have employed controlled induction experiments to investigate the biosynthesis and accumulation of this phytoalexin. These experiments typically involve challenging rice plants or tissues with pathogens or specific elicitor molecules.

Pathogen Inoculation:

Direct inoculation of rice plants with pathogens is a primary method to study the induction of this compound. A notable example is the use of the rice blast fungus, Magnaporthe oryzae. apsnet.orgbiorxiv.org Studies have shown that upon infection with M. oryzae, rice leaves accumulate this compound as part of the plant's defense response. apsnet.org The levels of this compound, along with other phytoalexins, increase significantly in resistant rice varieties following pathogen challenge, suggesting a direct role in disease resistance. apsnet.orgbiorxiv.org For instance, in resistant rice lines, a more rapid and higher accumulation of diterpenoid phytoalexins, including this compound, is observed compared to susceptible lines. apsnet.org

Another pathogen used in these studies is Rhizoctonia solani, the causal agent of sheath blight. cabidigitallibrary.org While research has extensively documented the induction of other phytoalexins like phytocassanes in response to R. solani, the specific induction of this compound by this pathogen is also an area of investigation. cabidigitallibrary.org

Elicitor Treatment:

Elicitors are molecules that trigger a defense response in plants. They can be derived from pathogens (exogenous elicitors) or from the plant itself (endogenous elicitors). The use of elicitors provides a more controlled and specific way to study the signaling pathways leading to this compound biosynthesis.

A commonly used elicitor in rice research is chitin (B13524) , a major component of fungal cell walls. tandfonline.comcore.ac.uk Treatment of suspension-cultured rice cells with chitin oligosaccharides has been shown to induce the production of diterpenoid phytoalexins. tandfonline.comcore.ac.uk Specifically, N-acetylchitooligosaccharides larger than a hexaose have been found to be potent inducers of momilactones and oryzalexins at very low concentrations. tandfonline.com The expression of genes involved in the this compound biosynthetic pathway, such as OsDTC2 (encoding stemar-13-ene (B1257277) synthase), is upregulated following chitin elicitor treatment. core.ac.uk

Other elicitors include:

Jasmonic acid (JA): A plant hormone involved in defense signaling. In some rice cultivars, JA treatment has been shown to induce the accumulation of oryzalexin A, suggesting its potential role in regulating the broader oryzalexin family, including this compound. mdpi.com

Copper chloride (CuCl2): An abiotic elicitor that can induce the production of various phytoalexins in rice. cabidigitallibrary.org

UV Irradiation: Exposing rice leaves to UV light is another effective method for inducing the production of oryzalexins, including this compound. core.ac.ukmdpi.com This method is often used as a convenient alternative to pathogen infection for studying phytoalexin biosynthesis. core.ac.uk

Hrip1: A proteinaceous elicitor that has been shown to induce immunity against Magnaporthe oryzae in rice, in part by triggering the production of phytoalexins. frontiersin.org

These controlled induction experiments are crucial for dissecting the molecular mechanisms underlying this compound production, from gene activation to the final accumulation of the compound.

Table 1: Examples of Controlled Induction Experiments for this compound and Related Phytoalexins

| Inducer | Plant System | Observed Effect | Reference(s) |

| Magnaporthe oryzae (rice blast fungus) | Rice plants (leaves) | Increased accumulation of diterpene phytoalexins, including this compound, particularly in resistant cultivars. | apsnet.orgbiorxiv.org |

| Chitin oligosaccharides | Suspension-cultured rice cells | Induction of diterpenoid phytoalexin biosynthesis, including the precursor to this compound. | tandfonline.comcore.ac.uktandfonline.com |

| UV Irradiation | Rice plants (leaves) | Induction of this compound and other oryzalexins. | core.ac.ukmdpi.com |

| Jasmonic Acid | Rice cultivars | Induction of oryzalexin A accumulation. | mdpi.com |

| Hrip1 Elicitor | Rice plants (leaves) | Enhanced production of various phytoalexins, conferring resistance to M. oryzae. | frontiersin.org |

| Copper Chloride (CuCl2) | Rice plants | General induction of phytoalexin production. | cabidigitallibrary.org |

Suspension-Cultured Cell Systems for Biosynthetic Research

Suspension-cultured plant cells offer a powerful and controlled system for studying the biosynthesis of secondary metabolites like this compound. These cultures consist of undifferentiated cells grown in a liquid medium, providing a homogenous and readily accessible source of plant material for biochemical and molecular studies.

The use of suspension-cultured rice cells has been instrumental in elucidating the biosynthetic pathway of diterpenoid phytoalexins. tandfonline.commdpi.com A key advantage of this system is the ability to induce phytoalexin production synchronously by adding elicitors directly to the culture medium. tandfonline.com This allows for time-course experiments to track the expression of biosynthetic genes and the accumulation of metabolic intermediates and final products.

Elicitor-Induced Biosynthesis:

Researchers have successfully used chitin elicitors to trigger the production of diterpenoid phytoalexins in suspension-cultured rice cells. tandfonline.comcore.ac.uknih.gov Upon treatment with a chitin elicitor, a coordinated expression of genes involved in the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the precursors for diterpenoids, is observed. tandfonline.com This is followed by the upregulation of genes encoding the specific enzymes of the this compound pathway.

For example, studies using chitin-elicited suspension cells led to the isolation and characterization of the cDNA for OsDTC2 (also known as OsKSL8), which encodes stemar-13-ene synthase, a key enzyme in this compound biosynthesis. core.ac.ukiastate.edu The expression of OsDTC2 mRNA was found to increase significantly a few hours after elicitor treatment, followed by the accumulation of its product, stemar-13-ene. core.ac.uk

Furthermore, microarray analyses of elicitor-treated suspension cells have provided a broader view of the transcriptional changes that occur during phytoalexin biosynthesis, revealing the coordinated regulation of entire biosynthetic gene clusters. tandfonline.commdpi.com

Investigating Biosynthetic Enzymes:

Suspension cell cultures also serve as a source for isolating and characterizing the enzymes involved in the this compound pathway. For instance, microsomal fractions prepared from these cells can be used for in vitro enzyme assays to identify the activity of cytochrome P450 monooxygenases (CYPs) that are predicted to catalyze the oxidative steps in the formation of this compound. iastate.edu The involvement of P450s in diterpenoid phytoalexin biosynthesis has been supported by experiments showing that their accumulation is suppressed by P450 inhibitors. iastate.edu

The use of proteinaceous elicitors, such as TvX from the fungus Trichoderma viride, has also been shown to induce the production of various phytoalexins, including the precursors to this compound, in rice cell cultures. nih.gov These studies have helped to link elicitor-induced signaling events, such as calcium influx, to the activation of phytoalexin biosynthesis. nih.gov

Table 2: Application of Suspension-Cultured Rice Cells in this compound Research

| Research Application | Experimental Approach | Key Findings | Reference(s) |

| Pathway Elucidation | Treatment with chitin elicitor and time-course analysis of gene expression and metabolite accumulation. | Identified the synchronized expression of MEP pathway genes and the induction of OsDTC2 (stemar-13-ene synthase) expression, leading to stemar-13-ene accumulation. | tandfonline.comcore.ac.uk |

| Gene Discovery | Isolation of cDNA from elicitor-treated cells and functional characterization of the encoded protein. | Isolated and functionally characterized the OsDTC2 gene, confirming its role in this compound biosynthesis. | core.ac.ukiastate.edu |

| Enzyme Characterization | Use of microsomal fractions for in vitro assays and inhibitor studies. | Demonstrated the involvement of cytochrome P450 enzymes in the later oxidative steps of diterpenoid phytoalexin biosynthesis. | iastate.edu |

| Signaling Studies | Application of proteinaceous elicitors (e.g., TvX) and monitoring of cellular responses. | Linked elicitor-induced calcium influx to the production of phytoalexins. | nih.gov |

| Metabolomic Analysis | Analysis of phytoalexins extracted from elicited cells using techniques like LC-MS/MS. | Confirmed the production and accumulation of various diterpenoid phytoalexins, providing a comprehensive profile of the induced defense response. | nih.gov |

Future Research Directions and Potential Applications

Elucidating Remaining Unresolved Biosynthetic Steps and Enzymes

The biosynthesis of oryzalexin S is a fascinating example of metabolic pathway evolution, uniquely "cross-stitched" together from genes located in different parts of the rice genome. nih.govresearchgate.net The pathway begins with the conversion of geranylgeranyl diphosphate (B83284) (GGPP) to syn-copalyl diphosphate (syn-CPP) by the enzyme OsCPS4, which is encoded by a gene within the chromosome 4 biosynthetic gene cluster (BGC) associated with momilactone production. nih.govnih.gov The next step is catalyzed by OsKSL8, a syn-stemarene synthase whose gene is located on chromosome 11, which converts syn-CPP into the key intermediate, syn-stemar-13-ene. nih.govnih.gov

Subsequent hydroxylation steps are crucial for the formation of this compound. Research has successfully identified the cytochrome P450 (CYP) monooxygenases responsible for these modifications. The C19-hydroxylation of syn-stemar-13-ene to produce syn-stemar-13-en-19-ol is catalyzed by the closely related enzymes CYP99A2 and CYP99A3, whose genes are also found in the chromosome 4 BGC. nih.govmdpi.com The final step, a C2α-hydroxylation of syn-stemar-13-en-19-ol, is performed by CYP71Z21 and CYP71Z22. nih.govnih.gov The genes for these enzymes are located in a separate BGC on chromosome 7. nih.gov

While the core enzymatic steps have been identified, further research is needed to fully understand the kinetics and substrate specificities of these enzymes. Investigating the potential for intermediate or side-products and the precise cellular localization and coordination of these enzymes from disparate genomic locations remains an area for future exploration. Understanding how these components assemble and function as a coherent pathway will provide a complete picture of this unique biosynthetic process.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Chromosome Location | Reaction Step |

|---|---|---|---|

| syn-copalyl diphosphate synthase | OsCPS4 | 4 | GGPP → syn-CPP |

| syn-stemarene synthase | OsKSL8 | 11 | syn-CPP → syn-stemar-13-ene |

| Cytochrome P450 | CYP99A2 / CYP99A3 | 4 | syn-stemar-13-ene → syn-stemar-13-en-19-ol (C19 hydroxylation) |

| Cytochrome P450 | CYP71Z21 / CYP71Z22 | 7 | syn-stemar-13-en-19-ol → this compound (C2α hydroxylation) |

Deepening Understanding of Molecular Regulatory Networks and Signaling Pathways

The production of this compound and other diterpenoid phytoalexins is tightly controlled by a complex web of regulatory networks and signaling pathways, ensuring they are produced rapidly upon pathogen attack or other stress signals. nih.gov This regulation occurs primarily at the transcriptional level, with several families of transcription factors (TFs) playing pivotal roles. mdpi.comnih.gov

Key transcription factors implicated in regulating diterpenoid phytoalexin biosynthesis include those from the bZIP, bHLH, and WRKY families. mdpi.comnih.gov

bZIP TFs : OsTGAP1, a bZIP transcription factor, has been identified as a key regulator that coordinately controls the expression of diterpenoid phytoalexin biosynthetic genes. nih.govtandfonline.com

bHLH TFs : The bHLH transcription factor OsbHLH026 has been shown to positively regulate the this compound pathway. mdpi.com Overexpression of OsbHLH026 led to a significant increase in this compound accumulation. mdpi.com

WRKY TFs : Members of the WRKY family act as both activators and repressors. OsWRKY45, a central player in the salicylic (B10762653) acid (SA) signaling pathway, positively regulates the expression of diterpenoid phytoalexin genes upon infection by Magnaporthe oryzae. mdpi.comresearchgate.net Conversely, OsWRKY76 acts as a transcriptional inhibitor of these pathways. mdpi.com

These transcription factors are themselves regulated by upstream signaling pathways. The jasmonic acid (JA) signaling pathway is a known factor, as mutations affecting JA signaling can lead to reduced accumulation of diterpenoid phytoalexins. mdpi.com However, JA-independent pathways also exist. mdpi.comtandfonline.com For instance, a mitogen-activated protein kinase (MAPK) cascade, specifically the OsMKK4-OsMPK6 cascade, is essential for the elicitor-induced production of these defense compounds. nih.govtandfonline.com

Future research should focus on dissecting the intricate crosstalk between these signaling pathways (e.g., JA, SA, and MAPK cascades) and identifying the full complement of transcription factors involved. mdpi.com Elucidating the hierarchical structure of these regulatory networks—how the TFs interact with each other and bind to the promoters of biosynthetic genes—will provide a more profound understanding of the plant's defense response. mdpi.comjordan.im

Exploiting this compound Biosynthesis for Crop Improvement

A thorough understanding of the this compound biosynthetic pathway and its regulation opens up new avenues for enhancing disease resistance in rice and potentially other crops through modern biotechnological and breeding approaches.

Metabolic engineering and synthetic biology offer powerful tools to enhance the production of this compound and other protective phytoalexins. mdpi.comresearchgate.net By manipulating the genes involved in the pathway, it is possible to create rice varieties with a more robust and rapid defense response.

One promising strategy is the overexpression of key regulatory genes. For example, overexpressing positive regulators like OsWRKY45 or OsbHLH026 has been shown to boost the transcription of biosynthetic genes and the subsequent accumulation of diterpenoid phytoalexins, including this compound. mdpi.comresearchgate.net This approach can "prime" the plant's defense system, allowing for a faster and stronger response to pathogen attack. scielo.br

Another approach involves engineering the biosynthetic pathway directly. Overexpressing the genes for rate-limiting enzymes, such as OsCPS4 or OsKSL8, could increase the metabolic flux towards this compound production. researchgate.net Synthetic biology techniques could be used to assemble novel combinations of biosynthetic genes or to optimize their expression for even higher yields of desired compounds. iastate.eduanr.fr These engineered genetic cassettes could potentially be transferred to other susceptible crop species, providing them with a novel defense mechanism. mdpi.com This strategy could lead to the development of crops with broad-spectrum disease resistance, reducing the reliance on chemical pesticides. researchgate.netresearchgate.net

Conventional breeding for disease resistance can be a slow and challenging process. The development and use of DNA-based molecular markers can significantly accelerate the selection of superior plant lines in a process known as marker-assisted selection (MAS). nih.govcabidigitallibrary.org

Given that the key genes in the this compound pathway (OsCPS4, OsKSL8, CYP99A2/3, CYP71Z21/22) have been identified and their locations on the rice chromosomes are known, it is feasible to develop tightly linked molecular markers, such as simple sequence repeats (SSRs) or single nucleotide polymorphisms (SNPs). nih.govcabidigitallibrary.orgfrontiersin.org These markers would allow breeders to rapidly and accurately screen large populations of rice plants at the seedling stage for desirable alleles of these genes—those associated with higher phytoalexin production. cabidigitallibrary.orgscielo.br

This approach enables breeders to select for the genetic potential to produce high levels of this compound without the need for laborious chemical analysis or disease screening assays for every single plant. cabidigitallibrary.orgmdpi.com By identifying quantitative trait loci (QTLs) associated with enhanced phytoalexin accumulation, more complex genetic variations contributing to the trait can also be targeted. nih.gov The use of such markers provides a valuable tool for pyramiding multiple desirable defense-related genes into elite rice cultivars, creating varieties with more durable and broad-spectrum disease resistance. nih.govresearchgate.net

Enhancing Rice Disease Resistance through Metabolic Engineering and Synthetic Biology

Investigating Potential Agronomic Applications (e.g., natural agrochemicals)

The defensive properties of phytoalexins like this compound are not just beneficial to the plant itself; they also represent a source of potential natural agrochemicals. researchgate.net Phytoalexins are low-molecular-weight compounds that inhibit the growth of pathogenic microorganisms, making them ideal candidates for the development of new, environmentally friendly pesticides. mdpi.commdpi.com

Research into the biological activities of rice phytoalexins has shown their potential as antifungal, antibacterial, and even antiviral agents. mdpi.com While much of this research has focused on more abundant phytoalexins like momilactones and phytocassanes, the demonstrated antifungal activity of this compound against the rice blast fungus Magnaporthe oryzae makes it a compound of interest. nih.gov